

A Comparative Guide to the Biological Activity of Fluorene-Based Compounds

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Compound of Interest

Compound Name:	2-bromo-1-(9H-fluoren-2-yl)ethan-1-one
CAS No.:	39696-13-4
Cat. No.:	B2377912

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Introduction: The Fluorene Scaffold - A Privileged Structure in Medicinal Chemistry

Fluorene, a polycyclic aromatic hydrocarbon, presents a rigid, planar, and electron-rich tricyclic structure that has captured the attention of medicinal chemists for decades.[1] This unique architecture serves as an exceptional scaffold for the synthesis of a diverse array of derivatives. By modifying the core fluorene structure at its various positions, particularly C2, C7, and C9, it is possible to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk.[2] This adaptability allows for the strategic design of compounds that can interact with a wide range of biological targets, leading to significant pharmacological effects. Extensive research has demonstrated that fluorene derivatives possess potent activities in several key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4]

This guide provides an in-depth comparative analysis of the biological activities of various fluorene-based compounds. We will delve into their anticancer, antimicrobial, and neuroprotective properties, presenting supporting quantitative data, detailed experimental

protocols for their evaluation, and the mechanistic pathways through which they exert their effects.

I. Anticancer Activity: Inducing Targeted Cell Death

A significant area of research for fluorene derivatives has been their application as anticancer agents.[1] Many of these compounds have demonstrated potent cytotoxicity against a wide spectrum of human cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS) and the subsequent modulation of critical cell survival and proliferation pathways.[5]

Comparative Performance of Anticancer Fluorene Derivatives

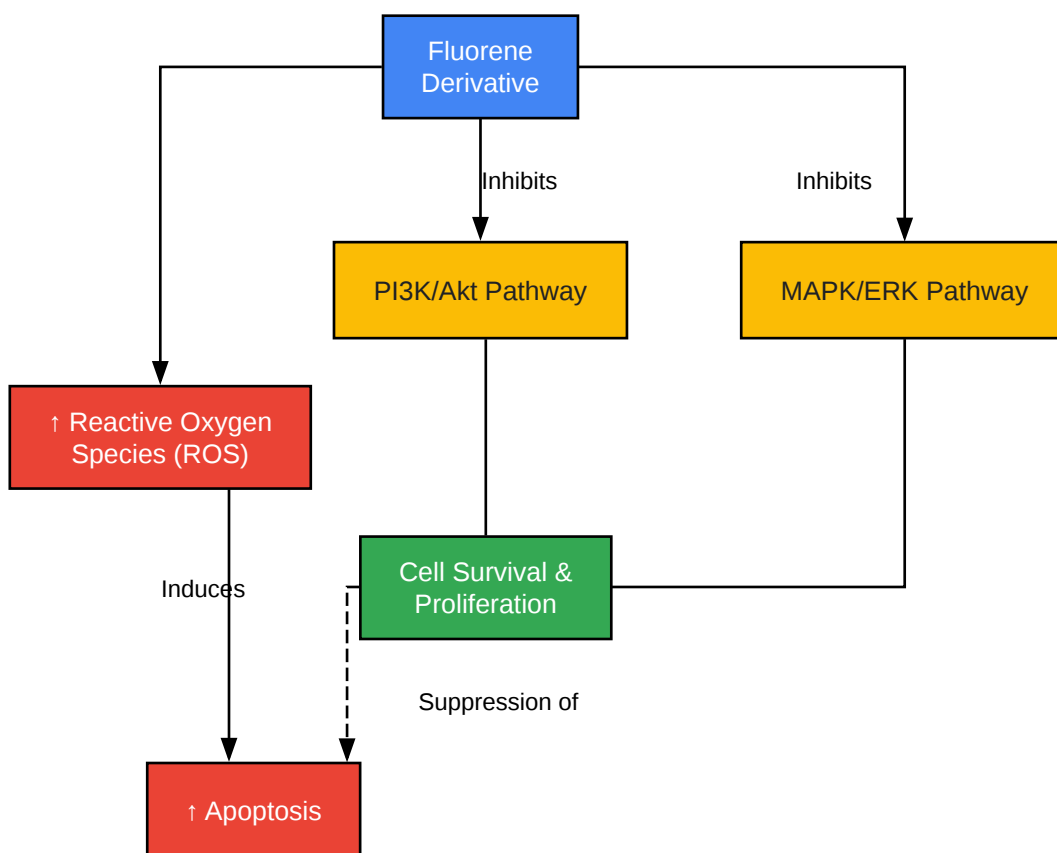
The cytotoxic efficacy of fluorene compounds is typically quantified by their half-maximal inhibitory concentration (IC_{50}), which represents the concentration required to inhibit the growth of 50% of cancer cells. A lower IC_{50} value indicates higher potency. The table below compares the performance of several representative fluorene derivatives against various cancer cell lines.

Derivative Class/Name	Cancer Cell Line	IC ₅₀ (μM)	Reference
9H-fluorene-1,2,3-triazole hybrid	HCT-116 (Colorectal)	0.08 - 0.23	[2]
SNB-19 (Astrocytoma)	0.05 - 0.19	[2]	
MDA-MB-231 (Breast)	0.07 - 0.21	[2]	
2,7-dichloro-9H-fluorene-based azetidinone	A549 (Lung) & MDA-MB-231 (Breast)	Notable Activity	[6]
Dibenzofluorene Diamine Derivative	L1210 (Leukemia)	0.3 - 0.8	[5]
9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF)	Hepatocellular Carcinoma	Potent Activity	[4]

Note: "Notable" or "Potent" activity indicates that the source confirmed significant cytotoxic effects without providing a specific IC₅₀ value.

Mechanism of Action: Apoptosis Induction via Oxidative Stress

A common mechanism for the anticancer action of fluorene derivatives involves the generation of ROS, which creates a state of oxidative stress within the cancer cell.[4][5] This stress triggers downstream signaling cascades that lead to apoptosis. Specifically, many fluorene compounds have been shown to suppress the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[4] The suppression of these pro-survival pathways, coupled with the activation of pro-apoptotic proteins (e.g., Bax) and executioner caspases, culminates in the systematic dismantling of the cell.



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Anticancer mechanism of fluorene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard technique for evaluating the cytotoxic effects of potential anticancer compounds.[2][7] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8]

Workflow Diagram



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Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

- **Cell Seeding:** Seed human cancer cells (e.g., HCT-116) into a 96-well flat-bottom microplate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
- **Compound Treatment:** Prepare serial dilutions of the synthesized fluorene derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 μ L of the various concentrations of the test compounds to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).[2]
- **Incubation:** Incubate the plates for an additional 48 to 72 hours under the same conditions.[2]
- **MTT Addition:** After the treatment incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[7][8]
- **Formazan Solubilization:** Carefully remove the medium containing MTT from each well. Add 100 μ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.[2][7]
- **Absorbance Reading:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[5]

II. Antimicrobial Activity: Combating Bacteria and Fungi

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like *Candida albicans*.^{[4][9]}

Comparative Performance of Antimicrobial Fluorene Derivatives

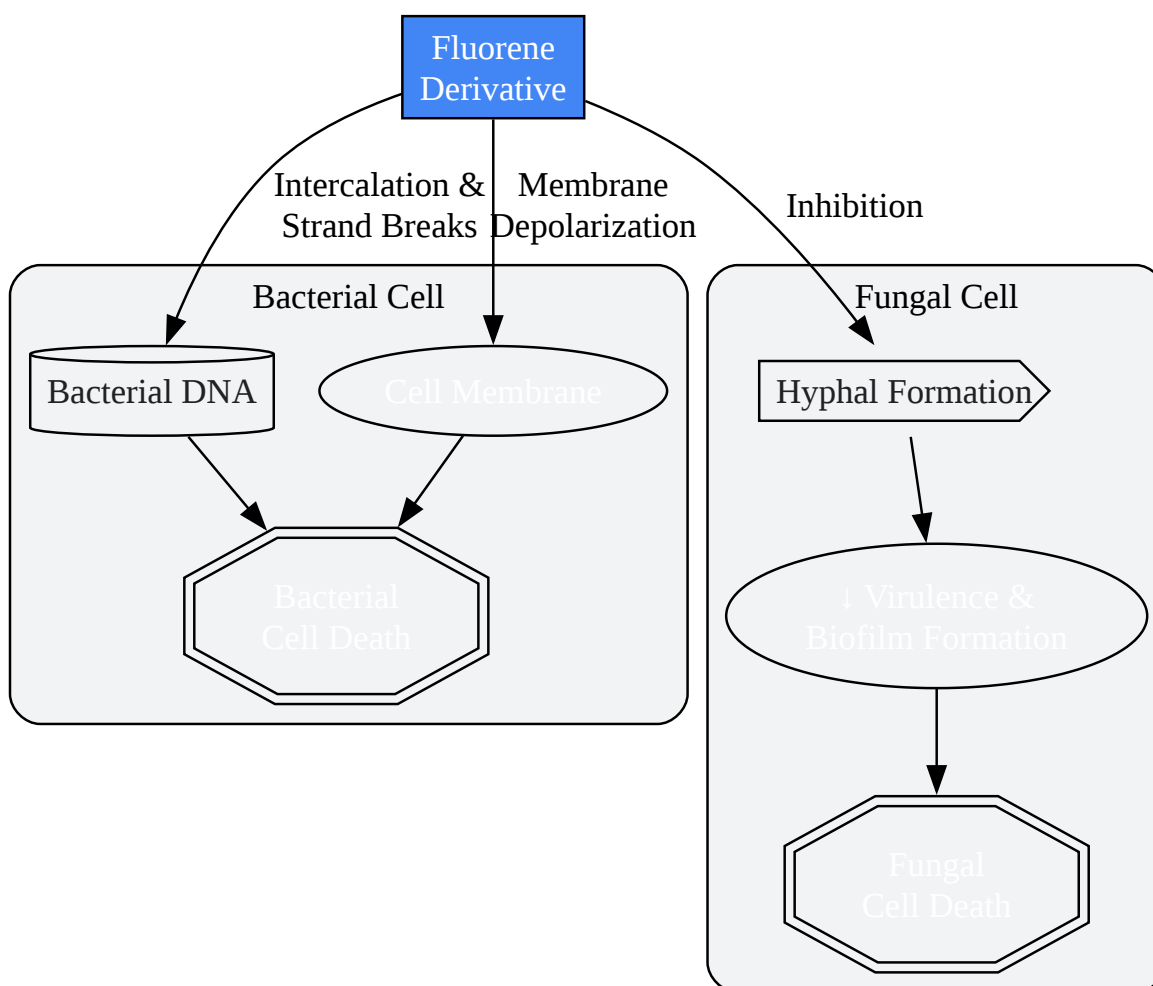
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.^[10] The table below summarizes the MIC values for selected fluorene derivatives.

Derivative Class/Name	Microorganism	MIC (mg/mL)	Reference
O-aryl-carbamoyl-oxymino-fluorene (Comp. 1d)	<i>Staphylococcus aureus</i>	0.156	[2][3]
O-aryl-carbamoyl-oxymino-fluorene (Comp. 1a-c)	<i>Candida albicans</i>	1.25 - 2.5	[2][4]
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)	<i>Candida albicans</i> (Fluconazole-Resistant)	0.005	[9]
Fluorene-9-acetic acid (FAA)	<i>Candida albicans</i> (Fluconazole-Resistant)	0.100	[9]

Mechanisms of Antimicrobial Action

Fluorene derivatives employ several mechanisms to exert their antimicrobial effects. Their planar structure allows them to function as DNA intercalators, inserting themselves between the base pairs of microbial DNA. This action can disrupt DNA replication and transcription and lead to double-stranded breaks, ultimately causing cell death.^[5] Another key mechanism, particularly against bacteria, is the disruption of the cell membrane potential. By depolarizing

the membrane, these compounds compromise its integrity, leading to leakage of essential cellular components and dissipation of the proton motive force required for ATP synthesis.[3] [11][12] Against fungi, some fluorenes inhibit key virulence factors like hyphal formation, which is crucial for biofilm development and tissue invasion.[9]



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Antimicrobial mechanisms of fluorene derivatives.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of compounds.[13] The principle is based on the diffusion of the test

compound from a well through a solidified agar medium seeded with a target microorganism, resulting in a zone of growth inhibition.[5]

Step-by-Step Methodology:

- **Prepare Inoculum:** Prepare a standardized microbial suspension (e.g., *Staphylococcus aureus*) in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[13]
- **Inoculate Agar Plate:** Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[5]
- **Create Wells:** Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or pipette tip.[13]
- **Add Test Compound:** Carefully add a fixed volume (e.g., 50-100 μ L) of the fluorene derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[14]
- **Add Controls:** Add the solvent alone (e.g., DMSO) to one well as a negative control, and a standard antibiotic (e.g., Neomycin) to another as a positive control.[13][15]
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.[15]
- **Measure Inhibition Zone:** After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[15]

III. Neuroprotective Activity: A Frontier in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and the damage caused by ischemic stroke represent significant therapeutic challenges. Emerging research has identified fluorene derivatives as promising neuroprotective agents.[16] Their mechanisms often involve combating the core pathologies of these conditions, such as amyloid-beta ($A\beta$) aggregation and oxidative stress.[10][17]

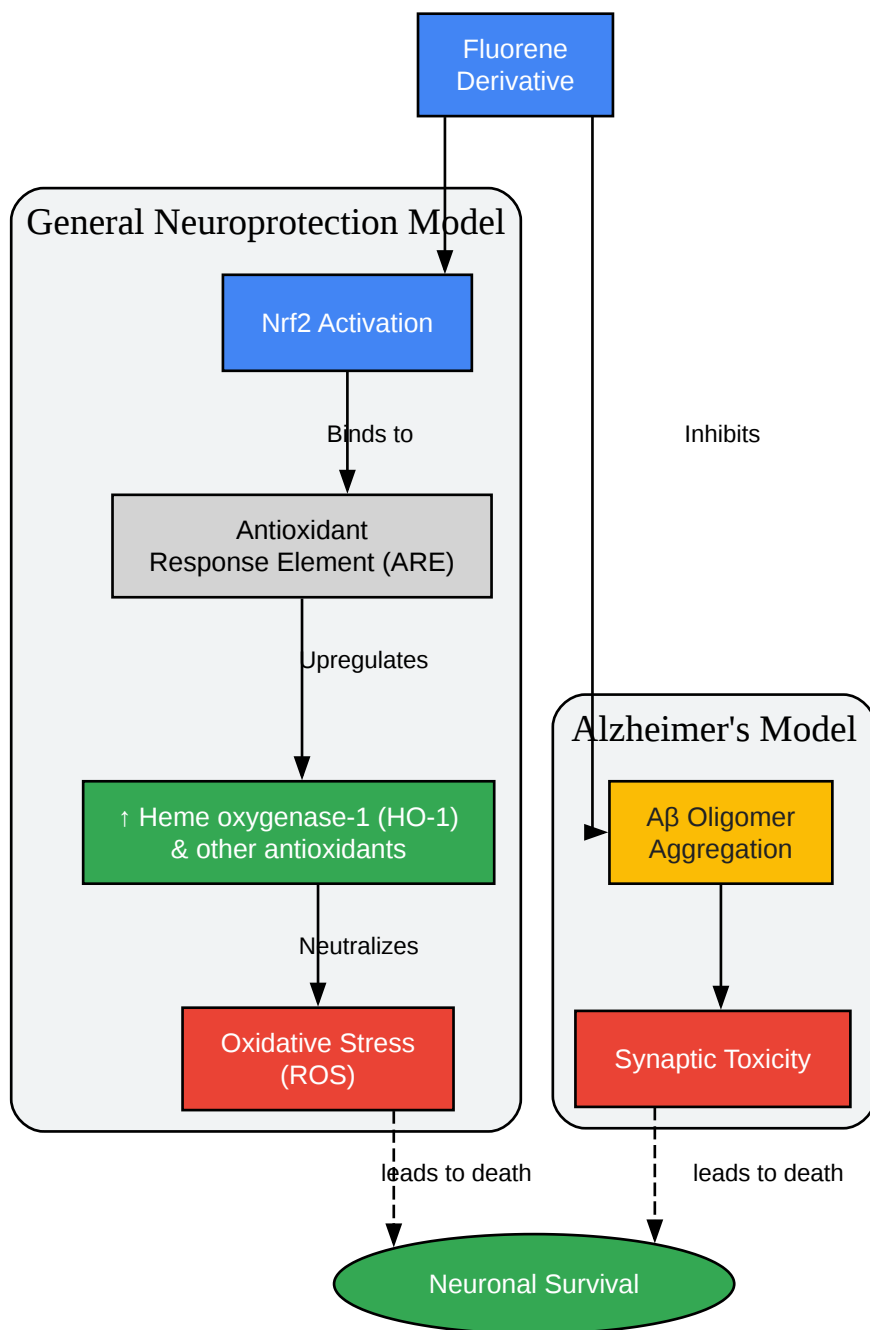
Comparative Performance of Neuroprotective Fluorene Derivatives

The efficacy of neuroprotective compounds can be assessed by their ability to prevent neuronal cell death induced by a specific toxin or pathological condition. The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half of the maximal response.

Derivative Class/Name	Disease Model / Insult	Bioactivity Metric	Value	Reference
K01-162	A β Oligomer Toxicity	EC ₅₀	80 nM	[3]
K01-186	A β Oligomer Toxicity	EC ₅₀	50 nM	[3]
Spin-Labeled Fluorene (SLF)	A β Oligomer Toxicity	Neuroprotection	Potent	[10][16]
Fluorene derivatives	Ischemic Stroke	Neuroprotection	Significant	[18][19]

Mechanism of Action: Combating Oxidative Stress and Protein Aggregation

In Alzheimer's disease, certain fluorene compounds directly bind to and destabilize toxic A β oligomers, preventing their aggregation into larger plaques and blocking their harmful interaction with synapses.[3] In broader neuroprotective contexts, such as after an ischemic stroke, a key mechanism is the mitigation of oxidative stress.[17][20] Some fluorene derivatives may act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][21] Nrf2 is a master regulator of the cellular antioxidant response.[1] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of numerous antioxidant genes, such as heme oxygenase-1 (HO-1), which help neutralize ROS and protect neurons from oxidative damage.[14]



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Neuroprotective mechanisms of fluorene derivatives.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Glutamate excitotoxicity, an overstimulation of glutamate receptors, is a common pathway of neuronal injury in stroke and neurodegenerative diseases.[22] This protocol describes how to

assess the neuroprotective effect of a compound against glutamate-induced toxicity in the human neuroblastoma SH-SY5Y cell line using an MTT assay for viability.[15]

Step-by-Step Methodology:

- **Cell Culture and Seeding:** Culture SH-SY5Y cells in complete medium. Seed the cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.
- **Compound Pre-treatment:** Pre-treat the cells with various non-toxic concentrations of the test fluorene derivative for 24 hours. Include a vehicle control group.[23]
- **Induction of Excitotoxicity:** After pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 20-80 mM for SH-SY5Y cells) for a specified period (e.g., 24 hours). A control group should not be exposed to glutamate.[15][23]
- **Cell Viability Assessment (MTT Assay):** Following the glutamate insult, assess cell viability using the MTT assay as described in the anticancer section (Protocol steps 4-7).
- **Data Analysis:** Calculate the percentage of cell viability in the glutamate-treated wells relative to the untreated control wells. Compare the viability of cells pre-treated with the fluorene derivative to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

The fluorene scaffold is a remarkably versatile platform for the development of potent, biologically active compounds. The comparative data clearly demonstrate that specific structural modifications can yield derivatives with significant and selective activity against cancer cells, microbial pathogens, and neurotoxic insults. The mechanisms of action, while varied, often converge on fundamental cellular processes such as apoptosis, membrane integrity, and oxidative stress response.

The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel fluorene derivatives. Future research should focus on elucidating more detailed structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency and reduced off-target toxicity.

Furthermore, exploring the potential of these compounds in more complex in vivo models will

be crucial for translating these promising preclinical findings into tangible therapeutic solutions for human diseases.

References

- Lee, V. M. Y., et al. (2008). Candidate anti-A β fluorene compounds selected from analogs of amyloid imaging agents. *Neurobiology of Disease*, 32(3), 485-493. [[Link](#)]
- Chiu, C. C., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. *Life Sciences*, 329, 121835. [[Link](#)]
- Odeyemi, O. S., et al. (2025). Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant *Candida albicans*. *Biofilm*, 10, 100319. [[Link](#)]
- Voss, J. C., et al. (2012). The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the A β Peptide. *PLoS ONE*, 7(4), e35443. [[Link](#)]
- Chemistry Notes (2021). Antimicrobial activity by Agar well diffusion. *Chemistry Notes*. [[Link](#)]
- Sun, Z. W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. *Neuroscience Bulletin*, 26(1), 8-16. [[Link](#)]
- ScienceDaily (2012). Molecule blocks pathway leading to Alzheimer's disease. *ScienceDaily*. [[Link](#)]
- Cui, W., et al. (2019). Preventive and protective roles of dietary Nrf2 activators against central nervous system diseases. *Cellular and Molecular Life Sciences*, 76(7), 1269-1291. [[Link](#)]
- Wang, T., et al. (2022). Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke. *Frontiers in Bioengineering and Biotechnology*, 10, 839395. [[Link](#)]
- Antonenko, Y. N., et al. (2020). Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization. *Biomolecules*, 10(2), 309. [[Link](#)]
- Antonenko, Y. N., et al. (2020). Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization. *PMC*. [[Link](#)]

- Sun, Z. W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed. [\[Link\]](#)
- Ali, F., et al. (2025). Pharmacological Modulation of Oxidative Stress, Neuroinflammation, and Synaptic Dysfunction for Precision Neuroprotection in Neurodegenerative Disorders: A Narrative Review. Premier Science. [\[Link\]](#)
- Alzheimer's Drug Discovery Foundation. Nrf2 Activators. Cognitive Vitality Reports. [\[Link\]](#)
- Sun, Z. W., et al. (2025). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. ResearchGate. [\[Link\]](#)
- Creative Biolabs. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Creative Biolabs. [\[Link\]](#)
- Burke, M. D., et al. (2025). Fluorescent Probes Derived from the Polyene Class of Antifungal Drugs Reveal Distinct Localization Patterns and Resistance-Associated Vacuolar Sequestration in Candida Species. ChemRxiv. [\[Link\]](#)
- Michael J. Fox Foundation. Fisetin and Derivatives as Neuroprotective Drugs for the Treatment of Parkinson's Disease. Michael J. Fox Foundation. [\[Link\]](#)
- Al-Juboori, S. I., et al. (2022). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Toxins, 14(11), 735. [\[Link\]](#)
- Burke, M. D., et al. (2025). Fluorescent Probes Derived from the Polyene Class of Antifungal Drugs Reveal Distinct Localization Patterns and Resistance-Associated Vacuolar Sequestration in Candida Species. PMC. [\[Link\]](#)
- Iacob, E., et al. (2023). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants, 12(3), 699. [\[Link\]](#)
- Lin, Y. T., et al. (2022). Synthesis of Melatonin Derivatives and the Neuroprotective Effects on Parkinson's Disease Models of Caenorhabditis elegans. PMC. [\[Link\]](#)
- Pérez-Mármol, J. M., et al. (2023). Neuroprotective and Antioxidant Properties of CholesterONitron ChN2 and QuinolyNITRON QN23 in an Experimental Model of Cerebral

Ischemia: Involvement of Necrotic and Apoptotic Cell Death. MDPI. [\[Link\]](#)

- Szabó, E., et al. (2019). Neuroprotection in Parkinson's disease: facts and hopes. PMC. [\[Link\]](#)
- Zhang, L., et al. (2022). Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives. PMC. [\[Link\]](#)
- Mehta, S. L., et al. (2014). Neuroprotective agents in ischemic stroke: past failures and future opportunities. Future Science OA, 1(1), FSO2. [\[Link\]](#)
- Trudler, D., et al. (2025). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [\[Link\]](#)
- Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. PMC. [\[Link\]](#)
- Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio, 9(1), e02027-17. [\[Link\]](#)
- Zhang, Z., et al. (2024). Neuroprotective effects of GLP-1 class drugs in Parkinson's disease. Frontiers in Endocrinology, 15, 1361528. [\[Link\]](#)
- Wang, Y., et al. (2022). Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway. MDPI. [\[Link\]](#)
- Scuto, M., et al. (2023). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. [\[Link\]](#)
- Hussein, E. M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. ResearchGate. [\[Link\]](#)

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Sources

- [1. alzdiscovery.org \[alzdiscovery.org\]](https://alzdiscovery.org)
- [2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. Photochemical modification of two fluorene-based molecules yields structurally distinct DNA intercalators with potent anti-MRSA activity | bioRxiv \[biorxiv.org\]](#)
- [6. Scholars@Duke publication: Ergosterol biosynthesis inhibitors become fungicidal when combined with calcineurin inhibitors against Candida albicans, Candida glabrata, and Candida krusei. \[scholars.duke.edu\]](#)
- [7. pmc.ncbi.nlm.nih.gov \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [8. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [14. Potential therapeutic effects of Nrf2 activators on intracranial hemorrhage - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. MTT assay protocol | Abcam \[abcam.com\]](https://abcam.com)
- [17. Antioxidant Therapies for Neuroprotection—A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Frontiers | Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke \[frontiersin.org\]](#)

- [19. scispace.com \[scispace.com\]](#)
- [20. Neuroprotective Effect of Antioxidants in the Brain - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. Preventive and protective roles of dietary Nrf2 activators against central nervous system diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. researchgate.net \[researchgate.net\]](#)
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